molecular formula C5H7Cl3O B14294070 2,2-Dichloro-3-methylbutanoyl chloride CAS No. 117951-75-4

2,2-Dichloro-3-methylbutanoyl chloride

Cat. No.: B14294070
CAS No.: 117951-75-4
M. Wt: 189.46 g/mol
InChI Key: LAAPDAVFCSWYSO-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-methylbutanoyl chloride is an organic compound belonging to the class of acyl halides. Acyl halides are derivatives of carboxylic acids where the hydroxyl group is replaced by a halide group. This compound is characterized by its chemical formula C5H8Cl2O and is known for its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-3-methylbutanoyl chloride typically involves the chlorination of 3-methylbutanoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)\text{COCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (SO2 and HCl), which can be easily removed from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylbutanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and water (H2O) are commonly used.

    Hydrolysis: Typically carried out under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether.

Major Products Formed:

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

2,2-Dichloro-3-methylbutanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Acts as a reagent in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. The molecular targets include nucleophilic sites on biomolecules, such as amino groups in proteins and hydroxyl groups in carbohydrates.

Comparison with Similar Compounds

    2-Methylbutanoyl Chloride: Similar structure but lacks the dichloro substitution.

    3-Methylbutanoyl Chloride: Similar structure but with different positioning of the methyl group.

    2,2-Dichloropropanoyl Chloride: Similar in having two chlorine atoms but with a shorter carbon chain.

Uniqueness: 2,2-Dichloro-3-methylbutanoyl chloride is unique due to the presence of two chlorine atoms on the same carbon, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,2-dichloro-3-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O/c1-3(2)5(7,8)4(6)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAPDAVFCSWYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555179
Record name 2,2-Dichloro-3-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117951-75-4
Record name 2,2-Dichloro-3-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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